molecular formula C14H8Cl2N2OS2 B392480 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 312925-44-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B392480
CAS No.: 312925-44-3
M. Wt: 355.3g/mol
InChI Key: MKQZULLTRMTSMW-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that features a complex structure combining a dichlorophenyl group, a thiazole ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.

    Formation of the Thiophene Carboxamide: The final step involves the formation of the thiophene carboxamide moiety through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the reaction between the thiazole intermediate and thiophene-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Amino derivatives of the dichlorophenyl group

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole and thiophene rings, which are known to exhibit biological activity.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent. The dichlorophenyl group is known to enhance the biological activity of many compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its conjugated structure.

Mechanism of Action

The mechanism by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The compound is believed to:

    Inhibit Enzymes: The thiazole ring can interact with enzyme active sites, inhibiting their activity. This is particularly relevant in antimicrobial and anticancer applications.

    Disrupt Cell Membranes: The dichlorophenyl group can integrate into cell membranes, disrupting their integrity and leading to cell death.

    Modulate Signaling Pathways: The compound can interfere with signaling pathways involved in inflammation and cell proliferation, making it a potential anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide instead of a thiophene carboxamide.

    N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of the dichlorophenyl group, thiazole ring, and thiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-9-4-3-8(6-10(9)16)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQZULLTRMTSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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